molecular formula C11H15NO B183656 N-(3-methoxybenzyl)cyclopropanamine CAS No. 625437-31-2

N-(3-methoxybenzyl)cyclopropanamine

Cat. No. B183656
M. Wt: 177.24 g/mol
InChI Key: NUPAMNLYORQZRV-UHFFFAOYSA-N
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Description

“N-(3-methoxybenzyl)cyclopropanamine” is a chemical compound with the molecular formula C11H15NO . It has a molecular weight of 177.24 g/mol . The compound is also known by its IUPAC name, N-(3-methoxybenzyl)cyclopropanamine .


Molecular Structure Analysis

The InChI code for “N-(3-methoxybenzyl)cyclopropanamine” is 1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“N-(3-methoxybenzyl)cyclopropanamine” is a solid at room temperature . It has a density of 1.05 g/cm³, a boiling point of 277.2°C at 760 mmHg, and a vapor pressure of 0.00458 mmHg at 25°C . Its refractive index is 1.547 .

Scientific Research Applications

  • Receptor Interaction Profiles : N-2-methoxybenzyl-phenethylamines (NBOMe drugs), a category that includes compounds structurally related to N-(3-methoxybenzyl)cyclopropanamine, have been studied for their interaction with various receptors. These drugs interact potently with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors, as well as with rat TAAR1. The N-2-methoxybenzyl substitution increases binding affinity to several receptors and transporters, suggesting potent hallucinogenic effects similar to LSD (Rickli et al., 2015).

  • Analytical Characterization of Derivatives : A study performed analytical characterization of four N-(ortho-methoxybenzyl)amines with amphetamine structure, which are structurally similar to N-(3-methoxybenzyl)cyclopropanamine. This study contributed to the understanding of these compounds' chemical properties (Westphal et al., 2016).

  • Analysis of NBOMe Derivatives on Blotter Paper : N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class that includes similar compounds to N-(3-methoxybenzyl)cyclopropanamine, were analyzed on blotter paper. These hallucinogenic drugs act as 5-HT2A receptor agonists and have been associated with severe intoxications (Poklis et al., 2015).

  • Potential Therapeutic Use in CNS Disorders : A patent related to cyclopropanamine compounds, including those similar to N-(3-methoxybenzyl)cyclopropanamine, discusses their use in treating central nervous system disorders like schizophrenia, Alzheimer's disease, and drug addiction. These compounds act as inhibitors of lysine-specific demethylase-1 (LSD1) (Blass, 2016).

  • Cardioselective Antagonistic Effects : Methoctramine, a related compound, has been studied for its potent competitive antagonism of M-2 muscarinic receptors, highlighting its potential as a cardioselective antimuscarinic agent (Melchiorre et al., 1987).

  • Metabolic Profiling : The metabolic profile of 25CN-NBOMe, a structurally related compound, has been investigated, revealing pathways like mono- and bis-O-demethylation, hydroxylation, and glucuronidation. Such studies are crucial for understanding the metabolism and potential effects of these substances (Šuláková et al., 2021).

Safety And Hazards

The safety and hazards associated with “N-(3-methoxybenzyl)cyclopropanamine” are not clearly defined in the available literature. As with any chemical, it should be handled with care, and appropriate safety measures should be taken. A Material Safety Data Sheet (MSDS) would provide more detailed information .

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-4-2-3-9(7-11)8-12-10-5-6-10/h2-4,7,10,12H,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPAMNLYORQZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405983
Record name N-(3-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methoxybenzyl)cyclopropanamine

CAS RN

625437-31-2
Record name N-(3-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(3-methoxyphenyl)methyl]cyclopropanamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Synthesized according to typical procedure J from 3-methoxybenzaldehyde and cyclopropylamine.
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Synthesis routes and methods II

Procedure details

prepared by reaction of cyclopropylamine with 3-methoxy-benzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Raafat, S Mowafy, SM Abouseri, MA Fouad… - Computers in Biology …, 2022 - Elsevier
Cysteine-based mesenchymal–epithelial transition (c-Met) is a receptor tyrosine kinase that plays a definitive role during cancer progression and was identified as a possible target for …
Number of citations: 4 www.sciencedirect.com
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
17β-Hydroxysteroid dehydrogenase type 2 (17β-HSD2) is responsible for the oxidation of the highly active estradiol (E2) and testosterone (T) into the less potent estrone (E1) and Δ 4 -…
Number of citations: 22 www.sciencedirect.com

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